molecular formula C19H19FN2O2 B2355147 N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide CAS No. 955243-50-2

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide

Cat. No.: B2355147
CAS No.: 955243-50-2
M. Wt: 326.371
InChI Key: UPTDJHXTNJRWRI-UHFFFAOYSA-N
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Description

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of amides It features a pyrrolidinone ring substituted with a 4-fluorophenyl group and a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide
  • N-[[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide
  • N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide

Uniqueness

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13-2-4-15(5-3-13)19(24)21-11-14-10-18(23)22(12-14)17-8-6-16(20)7-9-17/h2-9,14H,10-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDJHXTNJRWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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